Superior Cough Reduction vs. Levodropropizine on Days 3-4 of Treatment
In a randomized, single-blind, parallel-group trial involving 104 adult patients with persistent cough from COPD, lung cancer, or pulmonary fibrosis, moguisteine (200 mg TID) demonstrated a significantly greater reduction in the sum of daytime and nighttime cough frequency scores (0-10 ladder scale) compared to levodropropizine (60 mg TID) on the third and fourth days of treatment [1].
| Evidence Dimension | Reduction in cough frequency scores (0-10 scale) at Days 3-4 |
|---|---|
| Target Compound Data | Significantly greater reduction than levodropropizine (exact scores not provided in abstract, p-value significant) |
| Comparator Or Baseline | Levodropropizine 60 mg TID |
| Quantified Difference | Statistically significant superiority for moguisteine on days 3 and 4 (p < 0.05) |
| Conditions | Randomized, single-blind, parallel-group trial in 104 patients with COPD, lung cancer, or pulmonary fibrosis; treatment duration 6 days. |
Why This Matters
Procurement decisions should favor moguisteine when a faster and more pronounced onset of cough relief is clinically prioritized over levodropropizine.
- [1] G. Fasciolo, A. Nicolini, N. Vacca, P. Viglierchio. Efficacy and safety of moguisteine in comparison with levodropropizine in patients with cough associated with chronic obstructive pulmonary disease, lung cancer, or pulmonary fibrosis. Curr Ther Res Clin Exp. 1994 Mar;55(3):251-261. View Source
